Structural Uniqueness within the GlyT-1 Inhibitor Pharmacophore
The compound features a unique combination of a 3-methylbenzoyl group attached to the piperazine nitrogen, and a cyclopropyl-containing ethanol chain. This specific substitution pattern is distinct from the majority of exemplified compounds in key GlyT-1 inhibitor patents, which frequently feature 2-substituted benzoyl moieties or different N-alkyl chains, such as the cyclopropylmethyl-amino or cyclohexylamino series described in the foundational benzoyl-piperazine patent literature [1]. Direct quantitative activity data for this exact compound is not publicly available.
| Evidence Dimension | Structural differentiation from patented GlyT-1 inhibitor series |
|---|---|
| Target Compound Data | 1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride |
| Comparator Or Baseline | Exemplified compounds in US Patent Application 12/177,386 (e.g., 1-(4-{4-[2-(cyclopropylmethyl-amino)-5-nitro-benzoyl]-piperazin-1-yl}-3-fluoro-phenyl)-ethanone) |
| Quantified Difference | Qualitative difference in benzoyl ring substitution pattern and linker moiety; no quantitative data available for direct comparison |
| Conditions | Structural comparison based on patent disclosure |
Why This Matters
A structurally distinct molecule may exhibit a unique biological profile, potentially addressing selectivity or pharmacokinetic limitations of the prior art, making it a valuable tool for exploring novel chemical space in GlyT-1 drug discovery.
- [1] Alberati-Giani, D., Jolidon, S., Narquizian, R., Nettekoven, M. H., Norcross, R. D., Pinard, E., & Stalder, H. (2009). Benzoyl-piperazine derivatives. U.S. Patent Application No. 12/177,386. View Source
